molecular formula C3H9B3O3 B150302 Trimethylboroxine CAS No. 823-96-1

Trimethylboroxine

Cat. No. B150302
CAS RN: 823-96-1
M. Wt: 125.5 g/mol
InChI Key: GBBSAMQTQCPOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylboroxine is a compound that has garnered attention due to its various applications in chemistry and materials science. It is used as a smoke suppressant in fire extinguishing tubes, as an auxiliary catalyst in olefin polymerization, in lithium-ion cells as an electrolyte additive, in welding and soldering works, in protective coating production, and in the hardening of epoxide resins . Its unique properties make it a desirable material for various industrial applications.

Synthesis Analysis

The synthesis of trimethylboroxine can be achieved through several methods. One approach involves the carbonylation of borane-dimethyl sulfide, which yields trimethylboroxine in high yields. This product can be readily hydrated to form methylboronic acid . Another method includes the reaction of methyllithium with selected trialkoxyboranes or methyl Grignards with 2-methoxy-1,3,2-dioxaborinane, leading to esters that can be hydrolyzed to methylboronic acid and subsequently dehydrated to trimethylboroxine . Additionally, trimethylboroxine can be synthesized from boric acid and trimethyl borate through azeotropic distillation using a Dean-Stark apparatus . A novel synthesis route involves the reduction of CO2 with BH3 in THF, where NaBH4 acts as a promoter or catalyst for the reaction .

Molecular Structure Analysis

The molecular structure of trimethylboroxine has been a subject of study, particularly in terms of its aromaticity. Photoelectron spectroscopic studies and DFT/OVGF calculations indicate that trimethylboroxine does not exhibit aromatic character or B–O π-bonding, which contrasts with related compounds like borazine that show a small degree of aromatic character . Mass spectrometry has also been used to confirm the molecular weight and structure of trimethylboroxine, which is a ring with considerable aromatic character .

Chemical Reactions Analysis

Trimethylboroxine serves as a universal methylating reagent, enabling the methylation of unconventional inert aryl electrophiles. This transformation features a broad substrate scope, including nitroarenes, benzoic amides, benzoic esters, aryl cyanides, phenol ethers, aryl pivalates, and aryl fluorides. These functionalities can act as directing or activating groups for selective functionalization of aromatic rings before methylation . Additionally, trimethylboroxine has been used in Sandmeyer-type reactions to access tin- and boron-substituted arenes from nitroaniline derivatives, which are then applied in chemoselective cross-coupling reactions .

Physical and Chemical Properties Analysis

Trimethylboroxine has been identified as a small-molecule glass former with a glass transition occurring at about 204 K. Its condensed molecules deviate from threefold symmetry, resulting in a nonzero electric dipole moment. This property allows for the application of broadband dielectric spectroscopy to study its super-Arrhenius dynamics above the glass transition temperature. Additionally, 11B nuclear magnetic resonance experiments have provided insights into the dynamics of this glass former . The effects of trimethylboroxine on the electrochemical properties of positive electrode materials for Li-ion batteries have also been studied, showing that it can reduce impedance at low concentrations .

Scientific Research Applications

  • Lithium-Ion Battery Performance Enhancement :

    • TMB as an electrolyte additive improves the cyclic stability of lithium cobalt oxide-based lithium-ion batteries at high voltages. The addition of TMB to the electrolyte results in better capacity retention and stability of the cathode, contributing to enhanced battery life (Wang et al., 2015).
    • It also improves the electrode/electrolyte interface stability of layered lithium nickel cobalt manganese oxide cathodes in high-voltage lithium-ion batteries. This leads to a significant increase in capacity retention, thereby enhancing the battery's cyclic and rate performances under high voltage conditions (Yu et al., 2015).
  • Anodic Decomposition in Batteries :

    • The role of TMB in the anodic decomposition process in high voltage Li-ion batteries was studied, revealing that it contributes to the formation of a protective film on electrode surfaces. This process is crucial for improving the overall performance and durability of these batteries (Freiberg et al., 2014).
  • Study of Electronic Structures :

    • Research on the electronic structure of TMB through photoelectron spectroscopy and calculations suggests that TMB does not exhibit aromatic character or significant B–O π-bonding, contrasting it with similar compounds like borazine. This insight is essential for understanding the chemical nature and behavior of TMB (Novák & Kovač, 2007).
  • Gas-Phase Binding Studies :

    • TMB's ability to bind halide anion and alkali metal cation was explored through Fourier transform ion cyclotron resonance spectroscopy. This study provides insights into the ditopic binding properties of TMB, which is significant for understanding its interactions with other molecules and ions (Jeong & Shin, 2010).
  • Polarizability and Magnetizability Studies :

    • The polarizability and magnetizability anisotropies of TMB were investigated, providing valuable data on its optical and magnetic properties. This research is crucial for applications where these physical properties of TMB are relevant (Lamb et al., 1998).

Safety And Hazards

Trimethylboroxine is highly flammable and causes severe skin burns and eye damage. It is suspected of causing cancer and may cause respiratory irritation .

Future Directions

Trimethylboroxine has been used as a universal methylating reagent in a methylation platform of unconventional inert aryl electrophiles . This greatly expands the connotation of methylation chemistry and could be a promising direction for future research .

properties

IUPAC Name

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSAMQTQCPOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341570
Record name Trimethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylboroxine

CAS RN

823-96-1
Record name Trimethylboroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trimethylboroxine

Citations

For This Compound
645
Citations
W Kliegel, HW Motzkus, SJ Rettig… - Canadian journal of …, 1985 - cdnsciencepub.com
… Electron diffraction studies indicate that trimethylboroxine, (MeB=O)3 (14), and boroxine, (HB=O)3 (15), both contain planar ring systems with equal B-0 distances of 1.39(2) and 1.376(2…
Number of citations: 16 cdnsciencepub.com
B Feng, Y Yang, J You - Chemical Science, 2020 - pubs.rsc.org
Methylation is one of the most fundamental conversions in medicinal and material chemistry. Extension of substrate types from aromatic halides to other unconventional aromatic …
Number of citations: 30 pubs.rsc.org
DW Wester, L Barton - Organic Preparations and Procedures …, 1971 - Taylor & Francis
… The method involves the preparation of a tetrahydrofuran-trimethylboroxine solution using … report a method of purifying trimethylboroxine rather than a method for its preparation. …
Number of citations: 4 www.tandfonline.com
X Wang, L Xing, X Liao, X Chen, W Huang, Q Yu… - Electrochimica …, 2015 - Elsevier
Trimethylboroxine (TMB) is used as electrolyte additive to improve the cyclic stability of LiCoO 2 /graphite full cell under high voltage. It is found that capacity retention of LiCoO 2 /…
Number of citations: 57 www.sciencedirect.com
Q Yu, Z Chen, L Xing, D Chen, H Rong, Q Liu, W Li - Electrochimica Acta, 2015 - Elsevier
In this work, trimethylboroxine is used as electrolyte additive to improve the electrode/electrolyte interface stability of LiNi 1/3 Co 1/3 Mn 1/3 O 2 (LNCM) cathode for high voltage lithium …
Number of citations: 55 www.sciencedirect.com
A Freiberg, M Metzger, D Haering… - Journal of The …, 2014 - iopscience.iop.org
Trimethylboroxine (TMB) is used as an additive in the electrolyte for improving the performance of LiCoPO 4 (LCP) in Li-ion batteries. In this work, the role and behavior of TMB are …
Number of citations: 31 iopscience.iop.org
WJ Lehmann, CO Wilson Jr, I Shapiro - Journal of Inorganic and Nuclear …, 1961 - Elsevier
Abstract Comparison of the mass spectra of isotopically normal and 10 B-enriched trimethylboroxines makes possible the identification of the various fragments. The spectra furnish …
Number of citations: 2 www.sciencedirect.com
HC Brown, TE Cole - Organometallics, 1985 - ACS Publications
… Methylboronic acid and its anhydride, trimethylboroxine, can be interconverted. The addition of 3 equiv of water to neat trimethylboroxin results in the rapid exothermic quantitative …
Number of citations: 47 pubs.acs.org
DW Lamb, RI Keir, GLD Ritchie - Chemical physics letters, 1998 - Elsevier
… of the Cotton–Mouton effect of gaseous trimethylboroxine at 632.8 nm are analyzed to obtain … The polarizabilities and magnetizabilities of trimethylboroxine (Me 3 B 3 O 3 ) and the …
Number of citations: 13 www.sciencedirect.com
KH Jeong, SK Shin - Mass Spectrometry Letters, 2010 - researchgate.net
Trimethylboroxine (TMB) is a six-membered ring compound containing Lewis acidic boron and Lewis basic oxygen atoms that can bind halide anion and alkali metal cation, respectively…
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.